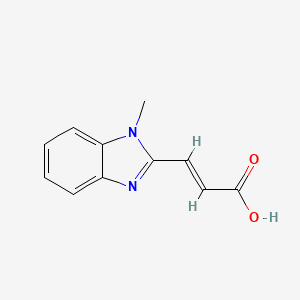

![molecular formula C16H12O5 B5594637 ethyl 6-oxo-6H-benzo[c]chromen-3-yl carbonate](/img/structure/B5594637.png)

ethyl 6-oxo-6H-benzo[c]chromen-3-yl carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 6-oxo-6H-benzo[c]chromen-3-yl carbonate and related compounds involves intricate organic reactions. One notable method for creating similar structures includes the reaction of ethyl acetoacetate with 2'-hydroxychalcones to yield a series of functionalized 6H-benzo[c]chromen-6-ones through trans-esterification, intra-molecular Michael addition, Robinson annulation, and oxidative aromatization in moderate yields (Masesane & Mazimba, 2014). Another approach includes Et3N-promoted sequential reactions for synthesizing 6H-benzo[c]chromenes, demonstrating a facile method under mild conditions (Chen et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds closely related to ethyl 6-oxo-6H-benzo[c]chromen-3-yl carbonate has been determined using techniques like X-ray crystallography. These studies reveal intricate details about the crystalline structure and the nature of intramolecular and intermolecular interactions, crucial for understanding the compound's reactivity and properties. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated, showing significant hydrogen bonding patterns (Manolov et al., 2012).

Chemical Reactions and Properties

Ethyl 6-oxo-6H-benzo[c]chromen-3-yl carbonate and similar compounds participate in various chemical reactions, showcasing a range of reactivities depending on the functional groups present. For example, reactions with S-methylisothiosemicarbazide hydroiodide lead to the formation of triazinones and triazine diones under different conditions, highlighting the versatility of these compounds in synthesis (Vetyugova et al., 2018).

Physical Properties Analysis

The physical properties of ethyl 6-oxo-6H-benzo[c]chromen-3-yl carbonate and related molecules, such as solubility, melting point, and crystallinity, are directly influenced by their molecular structure. X-ray crystallography studies provide insights into the crystal systems, space groups, and cell constants, which are essential for understanding the material's behavior in various solvents and conditions. The synthesis and crystal structure analysis of similar compounds, like ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate, offer valuable information on these aspects (Xiang, 2004).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Chromenone derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, novel chromenone derivatives have shown potential inhibition against both gram-positive and gram-negative bacterial strains, highlighting their significance in the development of new antimicrobial agents (Mishra et al., 2014). Another study demonstrated the ionic liquid-promoted synthesis of chromone-pyrimidine coupled derivatives, which exhibited potent antibacterial and antifungal activity, thereby underscoring their potential as oral drug candidates (Tiwari et al., 2018).

Molecular Docking and Cytotoxic Effects

Chromenone compounds have been explored for their cytotoxic effects and molecular interactions. For example, certain coumarin derivatives demonstrated significant cytotoxic activity against cancer cell lines, indicating their potential in cancer therapy (Budzisz et al., 2003). Molecular docking studies of these compounds have further elucidated their mode of action and interaction with biological targets, providing insights into their therapeutic potential.

Antioxidant Properties

The antioxidant properties of chromenone derivatives have also been investigated. For instance, a study reported the synthesis and evaluation of 4-hydroxycoumarin derivatives for their antioxidant activity, demonstrating their capability to scavenge free radicals and suggesting their potential use as antioxidant agents (Stanchev et al., 2009).

Quantum Chemical Computations and Fluorescence Spectral Features

Research has been conducted on the quantum chemical properties and fluorescence spectral features of chromenone derivatives. These studies provide valuable information on the electronic and photophysical properties of these compounds, which could be beneficial for their application in photodynamic therapy and as fluorescent probes (Melavanki et al., 2021).

Propiedades

IUPAC Name |

ethyl (6-oxobenzo[c]chromen-3-yl) carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-2-19-16(18)20-10-7-8-12-11-5-3-4-6-13(11)15(17)21-14(12)9-10/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOOUMOKIVCIGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594555.png)

![N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B5594561.png)

![3-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5594568.png)

![2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594578.png)

![2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5594590.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5594613.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-(1H-pyrazol-1-ylmethyl)-2-furamide hydrochloride](/img/structure/B5594624.png)

![ethyl 2-amino-5-{[(2,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5594625.png)

![7-[(4-methylpiperazin-1-yl)sulfonyl]-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5594631.png)

![3-(2-ethyl-1H-imidazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide dihydrochloride](/img/structure/B5594633.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5594635.png)